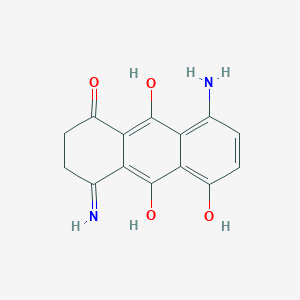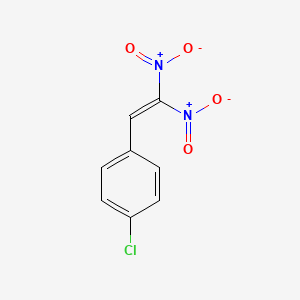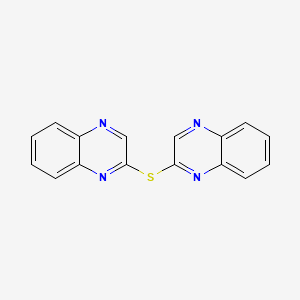
2,2'-Sulfanediyldiquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediyldiquinoxaline: is a heterocyclic compound that contains two quinoxaline rings connected by a sulfur atom. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The presence of the sulfur atom in 2,2’-Sulfanediyldiquinoxaline adds to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldiquinoxaline typically involves the reaction of quinoxaline derivatives with sulfur-containing reagents. One common method is the condensation of 2-mercaptoquinoxaline with a suitable quinoxaline derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 2,2’-Sulfanediyldiquinoxaline may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Sulfanediyldiquinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline rings can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used
Aplicaciones Científicas De Investigación
2,2’-Sulfanediyldiquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfanediyldiquinoxaline involves its interaction with various molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparación Con Compuestos Similares
Quinoxaline: A simpler structure without the sulfur atom.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of the sulfur bridge.
2,2’-Dithiobisquinoxaline: Contains a disulfide bridge instead of a single sulfur atom.
Uniqueness: 2,2’-Sulfanediyldiquinoxaline is unique due to the presence of the sulfur atom connecting the two quinoxaline rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
115071-16-4 |
|---|---|
Fórmula molecular |
C16H10N4S |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-quinoxalin-2-ylsulfanylquinoxaline |
InChI |
InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)17-9-15(19-13)21-16-10-18-12-6-2-4-8-14(12)20-16/h1-10H |
Clave InChI |
OEHSFGBATTWMHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)SC3=NC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
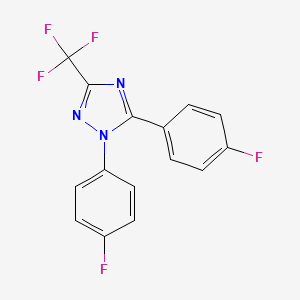
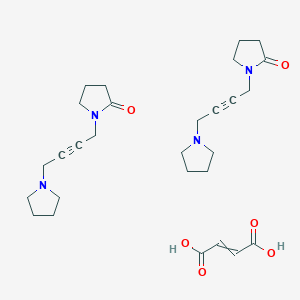
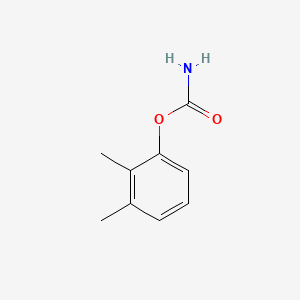
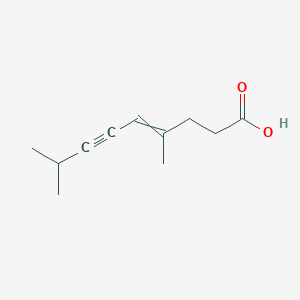

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)


